Rubilactone

Description

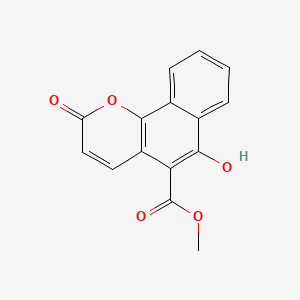

from the roots of Rubia cordifolia L.; structure given in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

142182-54-5 |

|---|---|

Molecular Formula |

C15H10O5 |

Molecular Weight |

270.24 g/mol |

IUPAC Name |

methyl 6-hydroxy-2-oxobenzo[h]chromene-5-carboxylate |

InChI |

InChI=1S/C15H10O5/c1-19-15(18)12-10-6-7-11(16)20-14(10)9-5-3-2-4-8(9)13(12)17/h2-7,17H,1H3 |

InChI Key |

DYHKKGMKQBRCCG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C3=C1C=CC(=O)O3)O |

Appearance |

Solid powder |

Other CAS No. |

142182-54-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3'-carbomethoxy-4'-hydroxynaphtho(1',2'-2,3)pyran-6-one rubilactone |

Origin of Product |

United States |

Foundational & Exploratory

Rubilactone: A Technical Guide to its Natural Source and Origin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubilactone is a naturally occurring naphthoic acid ester that has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural source, origin, and associated scientific data of this compound, intended to support research and development efforts.

Natural Source and Botanical Origin

The exclusive natural source of this compound identified to date is the plant species Rubia cordifolia L.[1]. Commonly known as Indian Madder or Manjistha, Rubia cordifolia is a perennial flowering plant belonging to the Rubiaceae family. It is geographically widespread, found in regions of Asia, including India and China, where it has a long history of use in traditional medicine systems such as Ayurveda and Traditional Chinese Medicine.

This compound is primarily isolated from the roots of Rubia cordifolia, which are known to be a rich source of a diverse array of secondary metabolites, including anthraquinones, naphthoquinones, and cyclic hexapeptides. The presence of this compound in the roots underscores the chemical complexity of this botanical source.

Quantitative Analysis

While the presence of this compound in Rubia cordifolia roots is well-established, specific quantitative data on its yield from the raw plant material is not extensively reported in the available scientific literature. One study on the phytochemical analysis of a methanolic root extract of Rubia cordifolia indicated a total yield of 14.18% for the extract itself[2]. However, the precise concentration of this compound within this extract is not specified. Further quantitative studies are required to determine the typical yield of this compound from Rubia cordifolia roots under various conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₀O₅ |

| Molecular Weight | 270.24 g/mol |

| IUPAC Name | methyl 6-hydroxy-2-oxobenzo[h]chromene-5-carboxylate |

Experimental Protocols

The isolation and purification of this compound from the roots of Rubia cordifolia typically involve solvent extraction followed by chromatographic techniques. While a universally standardized protocol is not defined, the following methodologies are representative of the approaches described in the literature.

General Extraction Procedure

-

Preparation of Plant Material : The roots of Rubia cordifolia are collected, washed, shade-dried, and then pulverized into a coarse powder.

-

Solvent Extraction : The powdered root material is subjected to extraction with an organic solvent. Common solvents used include methanol, ethanol, and acetone, often in a mixture with water (e.g., acetone:water 1:1)[3]. Serial exhaustive extraction with solvents of increasing polarity, from hexane to ethanol, has also been employed to fractionate the chemical constituents[4].

-

Concentration : The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Isolation and Purification

-

Initial Fractionation : The crude extract is often subjected to preliminary fractionation using techniques such as column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., petroleum ether and ethyl acetate) is used to separate the components into different fractions[3].

-

Further Purification : Fractions containing this compound, as identified by thin-layer chromatography (TLC), are then subjected to further purification steps. These may include repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to isolate the pure compound. A common mobile phase for TLC analysis of related compounds from Rubia cordifolia is a mixture of toluene and ethyl acetate[3].

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic methods.

Table 2: Spectroscopic Data for this compound Characterization

| Spectroscopic Technique | Key Findings (Hypothetical Data Based on Typical Naphthoquinones) |

| ¹H-NMR | Signals corresponding to aromatic protons, a methoxy group, and protons of the pyran ring system. |

| ¹³C-NMR | Resonances for carbonyl carbons, aromatic carbons, and the methoxy carbon. |

| Infrared (IR) | Absorption bands indicating the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. |

| Mass Spectrometry (MS) | A molecular ion peak consistent with the molecular weight of this compound, along with characteristic fragmentation patterns. |

Note: Specific, publicly available, and fully assigned spectroscopic data for this compound is limited. The information in Table 2 is based on the expected spectral characteristics of a molecule with its structure.

Biosynthesis of this compound

The biosynthesis of the naphthoquinone core of this compound in Rubia species is understood to originate from the shikimate and the methylerythritol 4-phosphate (MEP) pathways[5][6][7][8].

The biosynthetic journey begins with chorismate, a key intermediate of the shikimate pathway. Through a series of enzymatic reactions, chorismate is converted to o-succinylbenzoic acid (OSB). The OSB pathway ultimately leads to the formation of 1,4-dihydroxy-2-naphthoic acid (DHNA), which constitutes the A and B rings of the naphthoquinone skeleton[5][9]. The C ring is derived from isopentenyl diphosphate (IPP) or its isomer dimethylallyl diphosphate (DMAPP), which are products of the MEP pathway[5][6]. A crucial prenylation step, where a prenyl group from DMAPP is attached to the naphthoic acid precursor, is a key branching point in the biosynthesis of various naphthoquinones and anthraquinones[5]. The specific enzymatic steps that follow this prenylation to yield the final structure of this compound have not yet been fully elucidated.

Caption: Overview of the biosynthetic pathways leading to this compound.

Signaling Pathways

The direct effects of isolated this compound on specific cellular signaling pathways have not yet been extensively investigated. However, studies on crude extracts of Rubia cordifolia and other isolated constituents, such as mollugin and cyclic hexapeptides, have demonstrated interactions with several key cancer-related signaling pathways. These include the PI3K/AKT/mTOR, ERK, and JAK-STAT pathways[10]. The transformation of Rubia cordifolia cells with rol genes from Agrobacterium rhizogenes has been shown to increase anthraquinone production, suggesting a complex regulatory network that may involve signaling pathways sensitive to these genetic modifications[11]. Further research is necessary to delineate the specific molecular targets and signaling cascades modulated by this compound.

Caption: General experimental workflow for the isolation of this compound.

Conclusion

This compound is a notable secondary metabolite originating from the roots of Rubia cordifolia. This technical guide has synthesized the available information on its natural source, isolation protocols, and biosynthetic origins. While the foundational knowledge is established, there remain significant opportunities for further research, particularly in quantifying its natural abundance, refining isolation procedures for higher yields, fully elucidating its biosynthetic pathway, and characterizing its specific interactions with cellular signaling pathways. Such investigations will be crucial for unlocking the full therapeutic and scientific potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Rubia cordifolia L. root extract and its evaluation of cardioprotective effect in Wistar rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. jetir.org [jetir.org]

- 5. Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of active components and molecular mechanism of action of Rubia cordifolia L. in the treatment of nasopharyngeal carcinoma based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increase in anthraquinone content in Rubia cordifolia cells transformed by rol genes does not involve activation of the NADPH oxidase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating Rubilactone from Rubia cordifolia Roots: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubia cordifolia, commonly known as Indian Madder or Manjistha, is a perennial climbing plant belonging to the Rubiaceae family. Its roots are a rich source of a diverse array of bioactive compounds, which have been extensively studied for their therapeutic properties in traditional and modern medicine. Among these compounds, Rubilactone, a naphthoic acid ester, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the isolation of this compound from the roots of Rubia cordifolia, detailing experimental protocols, presenting quantitative data, and illustrating key workflows. The methodologies described herein are compiled from various phytochemical studies on Rubia cordifolia and related compounds, offering a foundational approach for its successful isolation and characterization.

Phytochemical Profile of Rubia cordifolia Roots

The roots of Rubia cordifolia are a chemical repository of various classes of compounds. Understanding this complexity is crucial for designing an effective isolation strategy for this compound.

| Compound Class | Examples | Reference |

| Anthraquinones | Alizarin, Purpurin, Rubiadin, Rubiacordone A | [1][2][3] |

| Naphthoquinones & Naphthoic Acid Esters | Mollugin, Furomollugin, Dihydromollugin, this compound | [1][2] |

| Triterpenoids | Rubicoumaric acid, Rubifolic acid, Rubiatriol | [2] |

| Bicyclic Hexapeptides | RA-I, RA-II, RA-V, RA-VII | [1][4] |

| Iridoid Glycosides | 6-methoxygeniposidic acid | [2] |

Experimental Protocol: Isolation of this compound

The following protocol is a synthesized methodology based on established procedures for the extraction and isolation of naphthoic acid esters and other related compounds from Rubia cordifolia roots.[1][2][5][6]

Plant Material Collection and Preparation

-

Collection: The roots of Rubia cordifolia should be collected from a reliable source and authenticated by a qualified botanist.

-

Preparation: The roots are washed thoroughly to remove any soil and debris. They are then shade-dried at room temperature for 10-15 days until they are completely brittle. The dried roots are ground into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Selection: A mixture of acetone and water (1:1 v/v) has been shown to be effective for the extraction of a broad range of compounds from Rubia cordifolia roots, including anthraquinones and related compounds.[5][6]

-

Procedure:

-

The powdered root material (e.g., 1 kg) is macerated in the acetone:water (1:1) solvent system (e.g., 5 L) for 48 hours at room temperature with occasional stirring.

-

The extract is filtered, and the marc (residue) is subjected to two more rounds of extraction with the same solvent system to ensure exhaustive extraction.

-

The filtrates from all three extractions are combined.

-

Solvent Partitioning and Fractionation

-

Concentration: The combined extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to remove the acetone.

-

Aqueous Suspension: The resulting aqueous concentrate is then suspended in distilled water.

-

Fractionation: The aqueous suspension is successively partitioned with solvents of increasing polarity, such as:

-

n-Hexane (to remove nonpolar constituents like fats and waxes)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

-

This compound is expected to be present in the ethyl acetate fraction due to its ester nature.

Chromatographic Purification

-

Column Chromatography:

-

The dried ethyl acetate fraction is subjected to column chromatography over silica gel (60-120 mesh).

-

The column is eluted with a gradient solvent system, starting with a nonpolar solvent and gradually increasing the polarity. A common gradient system is n-hexane with an increasing proportion of ethyl acetate (e.g., 100:0 to 0:100), followed by ethyl acetate with an increasing proportion of methanol.

-

Fractions are collected in regular volumes (e.g., 25 mL) and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A suitable solvent system for resolving naphthoic acid esters is a mixture of n-hexane and ethyl acetate in various ratios (e.g., 8:2 or 7:3 v/v).

-

Visualization: The developed TLC plates are visualized under UV light (at 254 nm and 366 nm) and by spraying with a suitable reagent, such as anisaldehyde-sulfuric acid, followed by heating.

-

-

Preparative TLC or HPLC:

-

Fractions showing the presence of the target compound (this compound) are pooled and further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

For preparative HPLC, a C18 column is often used with a mobile phase consisting of a gradient of methanol and water.

-

Characterization of this compound

The purified compound is characterized using various spectroscopic techniques to confirm its structure.

| Technique | Purpose | Expected Data for this compound |

| Mass Spectrometry (MS) | Determination of molecular weight and molecular formula. | Provides the m/z value corresponding to the molecular ion peak. |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, including the arrangement of protons and carbons. | 1H NMR and 13C NMR spectra will show characteristic chemical shifts and coupling constants for the naphthoic acid ester structure. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Shows absorption bands corresponding to ester carbonyl (C=O), aromatic rings (C=C), and other functional groups. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Analysis of electronic transitions and conjugation. | Provides the λmax values characteristic of the chromophoric system. |

Experimental Workflow Diagram

Caption: Workflow for the isolation of this compound.

Logical Relationship in Phytochemical Analysis

The process of isolating and identifying a natural product like this compound follows a logical progression from crude plant material to a pure, characterized compound. This involves a series of separation and analytical techniques.

Caption: Logical flow of phytochemical investigation.

Signaling Pathways and Biological Activity

While the specific signaling pathways modulated by this compound are not yet extensively documented, other compounds from Rubia cordifolia have been shown to interact with various cellular signaling cascades. For instance, mollugin, another naphthoquinone from this plant, has been reported to induce apoptosis and autophagy in tumor cells through the extracellular regulated protein kinase (ERK) signaling pathway.[7] Furthermore, extracts of Rubia cordifolia have been shown to inhibit the NLRP3 inflammasome and IL-6/JAK2/STAT3 pathways, suggesting anti-inflammatory properties.[8] Cyclic hexapeptides from the plant have demonstrated potent inhibition of cancer-related signaling pathways, including Wnt, Myc, and Notch.[4][9]

Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to better understand its therapeutic potential.

Conclusion

The isolation of this compound from the roots of Rubia cordifolia is a multi-step process that requires careful selection of extraction and purification techniques. This guide provides a robust framework for researchers to undertake the isolation and characterization of this promising natural product. The detailed protocol, combined with the illustrative workflows, serves as a valuable resource for drug discovery and development efforts focused on the rich pharmacopeia of Rubia cordifolia. Further investigation into the biological activities and mechanisms of action of pure this compound is warranted to fully explore its therapeutic applications.

References

- 1. journalofsports.com [journalofsports.com]

- 2. ijtsrd.com [ijtsrd.com]

- 3. Rubiacordone A: A New Anthraquinone Glycoside from the Roots of Rubia cordifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Isolation and synthesis of anthraquinones and related compounds of Rubia cordifolia | Semantic Scholar [semanticscholar.org]

- 7. Analysis of active components and molecular mechanism of action of Rubia cordifolia L. in the treatment of nasopharyngeal carcinoma based on network pharmacology and experimental verification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rubia cordifolia L. ameliorates DSS-induced ulcerative colitis in mice through dual inhibition of NLRP3 inflammasome and IL-6/JAK2/STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Structure and Properties of Rubilactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubilactone is a naturally occurring naphthoic acid ester first isolated from the roots of Rubia cordifolia L., a plant with a long history of use in traditional medicine.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. The information presented herein is intended to support further research and drug development efforts centered on this promising bioactive compound. All quantitative data is summarized in structured tables, and detailed experimental protocols for key cited experiments are provided.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name methyl 6-hydroxy-2-oxobenzo[h]chromene-5-carboxylate, possesses a distinct tetracyclic core.[2] Its molecular formula is C₁₅H₁₀O₅, corresponding to a molecular weight of 270.24 g/mol .[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₅ | PubChem CID 132415[2] |

| Molecular Weight | 270.24 g/mol | PubChem CID 132415[2] |

| IUPAC Name | methyl 6-hydroxy-2-oxobenzo[h]chromene-5-carboxylate | PubChem CID 132415[2] |

| CAS Number | 142182-54-5 | PubChem CID 132415[2] |

| Appearance | Not explicitly reported, likely a solid | - |

| Solubility | Soluble in Chloroform (based on extraction protocols) | [3] |

Spectroscopic Data

Note: Researchers are encouraged to acquire and publish detailed 1D and 2D NMR spectra (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) data for this compound to facilitate future studies.

Biological Activities

This compound has been reported to exhibit antiviral and antitumor properties.[7] However, quantitative data for the pure compound is limited in the currently available literature.

Antiviral Activity

This compound, along with two other naphthohydroquinones, furomollugin and mollugin, was isolated from the roots of Rubia cordifolia and found to suppress the secretion of hepatitis B surface antigen (HBsAg) in human hepatoma Hep3B cells.[3] While the half-maximal inhibitory concentration (IC₅₀) for furomollugin and mollugin was determined to be 2.0 µg/mL, a specific IC₅₀ value for this compound was not provided in the same study.[3]

Table 2: Antiviral Activity of Compounds from Rubia cordifolia

| Compound | Target | Cell Line | IC₅₀ (µg/mL) | Source |

| Furomollugin | HBsAg secretion | Hep3B | 2.0 | Ho et al., 1996[3] |

| Mollugin | HBsAg secretion | Hep3B | 2.0 | Ho et al., 1996[3] |

| This compound | HBsAg secretion | Hep3B | Not Reported | Ho et al., 1996[3] |

Antitumor and Cytotoxic Activity

Extracts from Rubia cordifolia, which contain this compound, have demonstrated cytotoxic effects against various cancer cell lines.[8][9] For instance, an aqueous root extract of Rubia cordifolia showed cytotoxicity against MDA-MB-231 breast cancer cells with an IC₅₀ of 44 µg/ml.[9] However, specific IC₅₀ values for pure this compound against cancer cell lines are not yet reported in the available literature. Further studies are required to determine the direct cytotoxic potential of isolated this compound.

Experimental Protocols

Isolation of this compound from Rubia cordifolia

The following is a generalized protocol based on the methods described for the isolation of naphthohydroquinones from Rubia cordifolia.[3]

Workflow for the Isolation of this compound

Caption: Isolation workflow for this compound.

-

Extraction: The air-dried and powdered roots of Rubia cordifolia are extracted with methanol (MeOH) at room temperature.

-

Concentration: The resulting methanol extract is concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with chloroform (CHCl₃). The chloroform layer, containing less polar compounds including this compound, is collected.

-

Chromatographic Separation: The chloroform fraction is subjected to column chromatography on silica gel.

-

Elution and Fractionation: The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and may require further purification using preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Determination of HBsAg Secretion Inhibition

The following protocol is adapted from the methodology used to assess the antiviral activity of compounds from Rubia cordifolia.[3]

Workflow for HBsAg Secretion Assay

Caption: HBsAg secretion inhibition assay workflow.

-

Cell Culture: Human hepatoma Hep3B cells, which constitutively secrete HBsAg, are seeded in 24-well plates at a density of 1 x 10⁵ cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum.

-

Cell Treatment: After 24 hours of incubation, the cells are washed with phosphate-buffered saline (PBS) and then treated with various concentrations of this compound dissolved in serum-free DMEM.

-

Incubation: The treated cells are incubated for 48 hours.

-

Sample Collection: The culture medium is collected to measure the amount of secreted HBsAg.

-

HBsAg Quantification: The concentration of HBsAg in the culture medium is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

Cytotoxicity Assessment: The viability of the cells after treatment with this compound is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure that the reduction in HBsAg is not due to cell death.

-

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits HBsAg secretion by 50%, is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

The specific signaling pathways modulated by this compound have not yet been elucidated in the reviewed literature. Studies on the extracts of Rubia cordifolia and other isolated compounds, such as mollugin, suggest potential interactions with various pathways, including those involved in inflammation and cancer. For example, mollugin has been shown to affect the PI3K/AKT and ERK signaling pathways.[10] Further research is necessary to determine if this compound shares these or has distinct mechanisms of action.

Logical Relationship of Future Research on this compound's Mechanism of Action

Caption: Research path for elucidating this compound's mechanism.

Conclusion and Future Directions

This compound is a bioactive natural product with demonstrated potential as an antiviral and possibly an antitumor agent. This guide has summarized the current knowledge of its chemical structure and properties. However, significant gaps in the understanding of its quantitative biological activity, detailed spectroscopic characterization, and mechanism of action remain. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC₅₀ values of pure this compound against a panel of cancer cell lines and for its antiviral activity against various viruses.

-

Comprehensive Spectroscopic Analysis: Publishing detailed 1H-NMR, 13C-NMR, and mass spectrometry data to create a complete spectral library for the compound.

-

Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound to understand its molecular targets.

-

Synthesis and Analogue Development: Exploring synthetic routes to this compound to enable the generation of analogues with potentially improved activity and pharmacokinetic properties.

Addressing these areas will be crucial for advancing this compound from a promising natural product to a potential therapeutic lead.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C15H10O5 | CID 132415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rubiacordone A: A New Anthraquinone Glycoside from the Roots of Rubia cordifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 10. A comprehensive review of Rubia cordifolia L.: Traditional uses, phytochemistry, pharmacological activities, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

Rubilactone: A Technical Overview of its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubilactone, a naturally occurring naphthoic acid ester, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from the roots of Rubia cordifolia L., a plant with a long history in traditional medicine, this compound has demonstrated promising antitumor and antiviral activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological functions, and the experimental methodologies used for its study.

Chemical and Physical Properties

This compound is characterized by the following molecular identifiers and properties, which are crucial for its synthesis, isolation, and further investigation.

| Property | Value |

| CAS Number | 142182-54-5 |

| Molecular Formula | C₁₅H₁₀O₅ |

| Molecular Weight | 270.24 g/mol |

| IUPAC Name | methyl 6-hydroxy-2-oxobenzo[h]chromene-5-carboxylate |

| Synonyms | 3'-carbomethoxy-4'-hydroxynaphtho(1',2'-2,3)pyran-6-one |

Biological Activities and Mechanism of Action

Preliminary studies have highlighted the potential of this compound as a bioactive compound with notable antitumor and antiviral properties.

Antitumor Activity

While the precise signaling pathways of this compound are still under investigation, research on the extracts of Rubia cordifolia and related compounds suggests potential mechanisms. The anticancer effects of constituents from Rubia cordifolia have been associated with the inhibition of various cancer-related signaling pathways, including the Wnt, Myc, and Notch pathways.[1][2] These pathways are critical for cancer cell proliferation, survival, and migration. The cytotoxic action of compounds from Rubia cordifolia has also been linked to the inhibition of DNA topoisomerases I and II. Further research is needed to elucidate the specific molecular targets and signaling cascades directly modulated by this compound in cancer cells.

Antiviral Activity

The antiviral activity of this compound is an emerging area of research. While the exact mechanism is not yet fully understood, studies on extracts from Rubia cordifolia suggest that the plant's constituents may interfere with viral replication and entry into host cells.[3][4] One proposed mechanism for the antiviral effect of compounds from this plant is the induction of apoptosis in virus-infected cells.[3] Further investigation is required to pinpoint the specific viral targets and cellular pathways affected by this compound.

Experimental Protocols

Isolation of this compound from Rubia cordifolia

The isolation of this compound from its natural source involves a multi-step extraction and purification process. The following is a general protocol based on methods described for isolating compounds from Rubia cordifolia roots.[5][6]

1. Extraction:

-

Air-dried and powdered roots of Rubia cordifolia are subjected to extraction with a suitable solvent, such as a mixture of acetone and water (1:1 v/v) or methanol.[5][7]

-

The extraction is typically performed at room temperature with agitation for a specified period to ensure sufficient recovery of the desired compounds.

2. Fractionation:

-

The crude extract is concentrated under reduced pressure to remove the solvent.

-

The resulting aqueous residue is then partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their solubility.[7]

3. Chromatographic Purification:

-

The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel.[5]

-

A gradient elution system, for instance, with a mixture of petroleum ether and ethyl acetate, is employed to separate the different components of the fraction.[5]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Further purification of the this compound-containing fractions can be achieved through repeated column chromatography or by using techniques like preparative high-performance liquid chromatography (HPLC).

Synthesis of this compound

The chemical synthesis of this compound has been reported, with a key starting material being 1,4-dihydroxy-2-naphthoic acid.[8][9] While detailed, step-by-step protocols are often proprietary or found within specialized chemical literature, the general synthetic strategy involves the following key transformations. A crucial step in the biosynthesis of related compounds involves the prenylation of 1,4-dihydroxy-2-naphthoic acid.[8][9]

Logical Relationships in the Study of this compound

The following diagram illustrates the logical workflow for the investigation of this compound, from its natural source to the elucidation of its biological activity.

Potential Signaling Pathways

Based on studies of related compounds from Rubia cordifolia, the following signaling pathways are potential targets for this compound's antitumor activity. Further research is required to confirm the direct involvement of these pathways in this compound's mechanism of action.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and virology. This technical guide has summarized the current knowledge on its chemical properties, biological activities, and the methodologies for its study. Further in-depth research into its specific molecular mechanisms and signaling pathways is crucial to fully realize its therapeutic potential. The provided experimental frameworks and logical diagrams serve as a foundation for researchers and drug development professionals to design and execute further investigations into this compelling natural product.

References

- 1. Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Publication : USDA ARS [ars.usda.gov]

- 3. In vitro Antiviral Activity of Rubia cordifolia Aerial Part Extract against Rotavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Characterization of Rubia cordifolia L. root extract and its evaluation of cardioprotective effect in Wistar rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

Spectroscopic and Structural Elucidation of Rubilactone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Rubilactone, a naphthoic acid ester isolated from the roots of Rubia cordifolia L. The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document summarizes the key spectroscopic data and outlines the general experimental protocols involved in the isolation and characterization of this natural product.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, as reported in the primary literature that first described its isolation and structure elucidation.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₀O₅ |

| Molecular Weight | 270.24 g/mol |

| Mass Spectrum | Data reported in the primary literature |

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Data reported in the primary literature |

| Carbonyl (C=O) of Lactone | Data reported in the primary literature |

| Carbonyl (C=O) of Ester | Data reported in the primary literature |

| Aromatic (C=C) | Data reported in the primary literature |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

| Nucleus | Chemical Shifts (ppm) and Coupling Constants (Hz) |

| ¹H NMR | Data reported in the primary literature |

| ¹³C NMR | Data reported in the primary literature |

Experimental Protocols

The isolation and structural characterization of this compound from Rubia cordifolia involved a series of standard phytochemical procedures. The general methodology is outlined below.

Isolation of this compound

-

Plant Material: The dried roots of Rubia cordifolia L. were used as the starting material.

-

Extraction: The powdered roots were extracted with a suitable organic solvent, such as ethanol or a mixture of chloroform and methanol, to obtain a crude extract.

-

Fractionation: The crude extract was then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fractions were further purified using various chromatographic techniques, including column chromatography over silica gel and potentially high-performance liquid chromatography (HPLC), to isolate the pure compound, this compound.

Spectroscopic Analysis

The structure of the isolated this compound was determined using a combination of the following spectroscopic methods:

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) or another suitable mass spectrometry technique was used to determine the molecular weight and fragmentation pattern of the compound, which aided in confirming its molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the presence of key functional groups in the molecule, such as hydroxyl (-OH), lactone carbonyl (C=O), and ester carbonyl (C=O) groups, based on their characteristic absorption bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy were crucial for the detailed structural elucidation.

-

¹H NMR: Provided information about the number and types of protons, their chemical environment, and their connectivity through the analysis of chemical shifts and spin-spin coupling patterns.

-

¹³C NMR: Revealed the number of carbon atoms in the molecule and their chemical environments, distinguishing between different types of carbons (e.g., carbonyl, aromatic, aliphatic).

-

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound from Rubia cordifolia.

Caption: General workflow for the isolation and structural elucidation of this compound.

The Biosynthesis of Rubilactone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubilactone, a naphthoic acid ester identified in Rubia cordifolia, belongs to a class of bioactive secondary metabolites with potential pharmacological applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, grounded in the well-established biosynthesis of its anthraquinone and naphthoquinone precursors in Rubia species. Detailed experimental protocols for the extraction, separation, and characterization of these compounds are presented, alongside a summary of available quantitative data to support further research and development. This document aims to serve as a foundational resource for researchers investigating the biosynthesis of this compound and related compounds for drug discovery and development.

Introduction

Rubia cordifolia, commonly known as Indian Madder, is a perennial flowering plant that has been a rich source of medicinal compounds for centuries[1]. The roots of this plant are particularly abundant in a variety of secondary metabolites, including anthraquinones, naphthoquinones, terpenes, and bicyclic peptides[2][3][4][5][6]. Among these, this compound, a naphthoic acid ester, has been isolated and structurally characterized[6][7][8][9][10]. The complex chemical profile of Rubia cordifolia underscores the intricate biosynthetic machinery within the plant, offering a fertile ground for the discovery of novel therapeutic agents. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the targeted development of derivatives with enhanced pharmacological properties.

Proposed Biosynthesis Pathway of this compound

While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, a scientifically robust proposed pathway can be constructed based on the known biosynthesis of anthraquinones and naphthoquinones in the Rubiaceae family[11][12][13]. The biosynthesis of these compounds primarily follows the chorismate/o-succinylbenzoic acid pathway.

The Chorismate/o-Succinylbenzoic Acid Pathway

The formation of the core naphthoquinone or anthraquinone structure in Rubia species is a multi-step process involving precursors from both the shikimate and the MEP (2-C-methyl-D-erythritol 4-phosphate) pathways[13].

-

Formation of Rings A and B: The biosynthesis initiates with the condensation of chorismate , derived from the shikimate pathway, and α-ketoglutarate from the Krebs cycle. This reaction is catalyzed by o-succinylbenzoate (OSB) synthase to yield o-succinylbenzoic acid[5][13]. OSB then undergoes activation by OSB-CoA ligase to form OSB-CoA[12]. Subsequent cyclization and aromatization reactions lead to the formation of the bicyclic ring system characteristic of naphthoquinones.

-

Formation of Ring C: The third ring of the anthraquinone structure is derived from isopentenyl diphosphate (IPP) or its isomer, dimethylallyl diphosphate (DMAPP) [13]. While IPP can be synthesized via the mevalonic acid (MVA) pathway or the MEP pathway, evidence suggests that in the Rubiaceae family, the MEP pathway is the primary source of IPP for anthraquinone biosynthesis[13].

Proposed Branch Pathway to this compound

Based on its chemical structure, this compound is a naphthoic acid ester. It is hypothesized that its biosynthesis branches from the central naphthoquinone pathway. A plausible route involves the formation of a key intermediate, a hydroxylated naphthoic acid, which then undergoes esterification.

The proposed steps are as follows:

-

Formation of a Naphthoquinone Intermediate: Following the chorismate/o-succinylbenzoic acid pathway, a key naphthoquinone intermediate is synthesized.

-

Hydroxylation and Carboxylation: The naphthoquinone intermediate likely undergoes a series of hydroxylation and carboxylation reactions catalyzed by specific enzymes such as hydroxylases and carboxylases to form a hydroxylated naphthoic acid precursor.

-

Methylation: The carboxyl group of the naphthoic acid precursor is then methylated, likely by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, to yield this compound.

The following diagram illustrates the proposed biosynthetic pathway:

Experimental Protocols

The elucidation of the this compound biosynthetic pathway and the quantification of its intermediates and final product require a combination of phytochemical and biochemical techniques. The following protocols are adapted from established methods for the analysis of anthraquinones and naphthoquinones in plant tissues.

Extraction of Naphthoquinones and Anthraquinones from Rubia cordifolia

This protocol describes a general procedure for the extraction of quinone compounds from the roots of R. cordifolia.

Materials:

-

Dried and powdered root material of Rubia cordifolia

-

Methanol (HPLC grade)

-

Ethanol (analytical grade)

-

Chloroform (analytical grade)

-

Ethyl acetate (analytical grade)

-

Hydrochloric acid (HCl)

-

Rotary evaporator

-

Ultrasonic bath

-

Centrifuge

Procedure:

-

Maceration: Suspend 10 g of powdered root material in 100 mL of methanol in a conical flask.

-

Sonication: Place the flask in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

-

Incubation: Keep the flask at room temperature for 24 hours with occasional shaking.

-

Filtration: Filter the extract through Whatman No. 1 filter paper.

-

Re-extraction: Repeat the extraction process with the residue two more times to ensure complete extraction.

-

Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

-

Acid Hydrolysis (Optional): To release aglycones from their glycosidic forms, the dried extract can be redissolved in 50 mL of 50% ethanol containing 2 M HCl and refluxed for 1 hour. After cooling, the mixture is partitioned with an equal volume of ethyl acetate. The ethyl acetate layer containing the aglycones is collected and dried.

-

Storage: The final dried extract is stored at -20°C until further analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

This protocol provides a general HPLC method for the separation and quantification of naphthoquinones and related compounds.

Instrumentation:

-

HPLC system with a photodiode array (PDA) detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A gradient elution system is typically used. For example:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: Acetonitrile

-

Gradient: 10-90% B over 40 minutes, followed by a 10-minute wash with 90% B and a 5-minute re-equilibration with 10% B.

-

Procedure:

-

Sample Preparation: Dissolve the dried plant extract in the initial mobile phase composition to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Injection: Inject 10-20 µL of the sample into the HPLC system.

-

Detection: Monitor the elution profile at multiple wavelengths (e.g., 254 nm, 280 nm, and 435 nm) to detect a wide range of quinone compounds.

-

Quantification: Create a calibration curve using an authentic standard of this compound (if available) or a related compound like mollugin or purpurin at various concentrations. The concentration of the target compound in the sample is determined by comparing its peak area to the calibration curve.

Enzyme Assays for Key Biosynthetic Steps

Investigating the enzymatic steps requires the isolation of active enzymes from R. cordifolia or the use of heterologously expressed proteins.

Example: o-Succinylbenzoate Synthase (OSBS) Assay

Principle: The activity of OSBS can be monitored by measuring the formation of o-succinylbenzoic acid from chorismate and α-ketoglutarate.

Materials:

-

Partially purified enzyme extract from R. cordifolia or recombinant OSBS

-

Chorismate

-

α-ketoglutarate

-

Thiamine pyrophosphate (TPP)

-

MgCl₂

-

Tris-HCl buffer (pH 7.5)

-

HPLC system for product analysis

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM TPP, 0.5 mM α-ketoglutarate, and 0.1 mM chorismate.

-

Enzyme Addition: Initiate the reaction by adding the enzyme extract.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol or by acidification.

-

Analysis: Centrifuge the mixture to remove precipitated protein and analyze the supernatant by HPLC to quantify the amount of OSB formed.

Quantitative Data

While specific quantitative data for this compound across different conditions are limited in the current literature, data for related and abundant compounds in Rubia cordifolia, such as purpurin and mollugin, provide a valuable reference for the productivity of this biosynthetic pathway.

| Compound | Plant Part | Extraction Solvent | Analytical Method | Concentration Range | Reference |

| Purpurin | Roots | Methanol | HPLC | 0.1 - 0.5 mg/g dry weight | [6] |

| Mollugin | Roots | Methanol | HPLC | 0.2 - 1.0 mg/g dry weight | [6] |

| Rubiadin | Roots | Methanol:Water (80:20) | HPLC | 0.15 - 0.4 mg/g dry weight | [7][14] |

| Anthraquinones (Total) | Roots | Ethanol | Spectrophotometry | 1.5 - 5.0 mg/g dry weight | [8] |

Mandatory Visualizations

Signaling Pathway Diagram

Experimental Workflow Diagram

References

- 1. pomics.com [pomics.com]

- 2. From Nature to Lab: A Review of Secondary Metabolite Biosynthetic Pathways, Environmental Influences, and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthetic pathways of secondary metabolites | PPTX [slideshare.net]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthesis of o-succinylbenzoic acid. I: Cell free synthesis of o-succinylbenzoic acid from isochorismic acid in enzyme preparations from vitamin K producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dynamic analysis of growth characteristics, secondary metabolites accumulation, and an in-depth understanding of anthraquinones biosynthesis in Rubia cordifolia Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

- 8. thaiscience.info [thaiscience.info]

- 9. 1-NAPHTHOIC ACID METHYL ESTER(2459-24-7) 13C NMR [m.chemicalbook.com]

- 10. ijtsrd.com [ijtsrd.com]

- 11. atlantis-press.com [atlantis-press.com]

- 12. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]

- 13. journals.asm.org [journals.asm.org]

- 14. sphinxsai.com [sphinxsai.com]

Unveiling the Bioactive Potential of Rubilactone and its Botanical Source, Rubia cordifolia

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Rubilactone, a naphthoic acid ester, is a phytochemical constituent of Rubia cordifolia, a perennial climbing plant with a long history of use in traditional medicine systems, particularly in Ayurveda and Traditional Chinese Medicine.[1] Modern scientific inquiry has begun to validate the therapeutic claims of R. cordifolia extracts, revealing a spectrum of biological activities including anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the current state of research into the biological activities of Rubia cordifolia extracts, with a focus on its known bioactive components, including this compound. While detailed biological data specifically for isolated this compound is limited in the current body of scientific literature, this guide will synthesize the available quantitative data for the plant's major constituents, detail relevant experimental protocols, and visualize the key signaling pathways implicated in their mechanisms of action. This information is intended to serve as a valuable resource for researchers and professionals engaged in natural product-based drug discovery and development.

Data Presentation: Biological Activities of Rubia cordifolia Constituents

While specific quantitative data for this compound's bioactivity is not extensively available, studies on other prominent compounds isolated from Rubia cordifolia provide insights into the plant's therapeutic potential. The following tables summarize the reported cytotoxic activities of these related compounds against various cancer cell lines.

Table 1: Cytotoxicity of Anthraquinones from Rubia cordifolia

| Compound | Cell Line | IC50 Value | Reference |

| Alizarin | HeLa (Cervical Cancer) | Mild or no inhibition | [2] |

| Purpurin | HeLa (Cervical Cancer) | Mild or no inhibition | [2] |

| Emodin | HeLa (Cervical Cancer) | Mild or no inhibition | [2] |

Table 2: Cytotoxicity of Cyclic Hexapeptides from Rubia cordifolia

| Compound/Mixture | Signaling Pathway/Target | Cell Line | IC50 Value (µg/mL) | Reference |

| Deoxybouvardin (RA-V) | Wnt Signaling | HeLa | 2.5 | [2] |

| Deoxybouvardin (RA-V) | Myc Signaling | HeLa | 3.2 | [2] |

| Deoxybouvardin (RA-V) | Notch Signaling | HeLa | 25.6 | [2] |

| Deoxybouvardin (RA-V) + RA-XXI | Wnt Signaling | HeLa | 0.2 | [2] |

| Deoxybouvardin (RA-V) + RA-XXI | Myc Signaling | HeLa | 0.5 | [2] |

| Deoxybouvardin (RA-V) + RA-XXI | Notch Signaling | HeLa | 5.0 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of Rubia cordifolia extracts and their constituents.

Extraction and Isolation of Phytochemicals

A common procedure for the extraction and isolation of compounds like this compound from Rubia cordifolia roots involves the following steps:

-

Preparation of Plant Material : The roots of Rubia cordifolia are collected, washed, shade-dried, and then pulverized into a coarse powder.

-

Serial Exhaustive Extraction : The powdered root material undergoes successive extraction with solvents of increasing polarity. A typical sequence is hexane, followed by dichloromethane, ethyl acetate, and finally ethanol. This method ensures the separation of compounds based on their polarity.

-

Concentration : Each solvent extract is concentrated using a rotary evaporator under reduced pressure to obtain a crude extract.

-

Chromatographic Separation : The crude extracts are subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate with increasing polarity) to separate the different chemical constituents. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification : Fractions containing compounds of interest are further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

-

Structural Elucidation : The structure of the isolated compounds, such as this compound, is determined using spectroscopic methods including nuclear magnetic resonance (NMR) (¹H-NMR, ¹³C-NMR) and mass spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture : Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : The isolated compound (or extract) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation : After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model used to evaluate the acute anti-inflammatory activity of a substance.

-

Animal Model : Albino rats are typically used for this assay.

-

Compound Administration : The test compound or extract is administered orally (p.o.) or intraperitoneally (i.p.) to the rats at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation : After a specific period following compound administration (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Edema : The volume of the paw is measured at different time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis : The percentage of inhibition of paw edema is calculated for each group in comparison to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action

Research into the bioactive compounds of Rubia cordifolia has revealed their interaction with several key signaling pathways that are often dysregulated in cancer and inflammatory diseases. While the specific effects of this compound on these pathways are yet to be fully elucidated, the activities of other co-occurring compounds provide a valuable framework for future investigation.

Cancer-Related Signaling Pathways

Several studies have highlighted the ability of Rubia cordifolia constituents, particularly cyclic hexapeptides, to modulate critical cancer signaling pathways.[2]

Inflammatory Signaling Pathways

The anti-inflammatory effects of Rubia cordifolia extracts are attributed to the inhibition of pro-inflammatory mediators. While the precise mechanisms are still under investigation, the modulation of pathways leading to the production of cytokines and other inflammatory molecules is a key area of research.

Conclusion and Future Directions

Rubia cordifolia is a rich source of bioactive compounds with significant therapeutic potential. While research has predominantly focused on the crude extracts and certain major constituents like anthraquinones and cyclic hexapeptides, the individual biological activities of other components, such as this compound, remain an under-investigated area. The data presented in this guide on the cytotoxicity of related compounds and the signaling pathways they modulate provides a strong rationale for further investigation into the specific pharmacological profile of this compound.

Future research should prioritize the isolation of this compound in sufficient quantities to conduct comprehensive in vitro and in vivo studies. Determining its IC50 values against a panel of cancer cell lines and in various anti-inflammatory and antioxidant assays will be crucial in defining its therapeutic potential. Furthermore, elucidating the specific signaling pathways modulated by this compound will provide a deeper understanding of its mechanism of action and could pave the way for its development as a novel therapeutic agent. The experimental protocols and pathway diagrams provided herein offer a foundational framework for guiding these future research endeavors.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Rubilactone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, specific quantitative data on the cytotoxicity of isolated Rubilactone is not extensively available in peer-reviewed literature. This guide provides a comprehensive framework and detailed protocols for conducting a preliminary cytotoxicity screening of this compound, based on established methodologies for natural products and related compounds from the Rubia genus.

Introduction

This compound, a compound isolated from Rubia species, presents a potential candidate for further investigation in oncology due to the known cytotoxic activities of other constituents from this plant genus, such as anthraquinones and cyclic hexapeptides. A preliminary cytotoxicity screening is the foundational step in evaluating the potential of this compound as an anticancer agent. This technical guide outlines the essential experimental protocols, data presentation strategies, and potential mechanistic pathways to consider during the initial cytotoxic evaluation of this compound.

Experimental Protocols

A crucial aspect of a preliminary cytotoxicity screening is the selection of an appropriate in vitro assay. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

General Cell Culture

Human cancer cell lines should be maintained in a humidified incubator at 37°C with 5% CO₂. The choice of cell lines should ideally cover a range of cancer types, and based on the activity of other Rubia compounds, could include breast cancer (e.g., MCF-7, MDA-MB-231), lung cancer (e.g., A549), and leukemia (e.g., K-562) cell lines.

MTT Assay Protocol for Cytotoxicity Screening

This protocol is a standard procedure for determining the cytotoxic effects of a test compound on cultured cells.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)[1]

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[1][2]

-

96-well microplates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells, ensuring viability is above 90%.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL).

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve a range of final concentrations for treatment.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of the solvent used for the stock solution) and untreated control wells.

-

Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

Data Analysis

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve of cell viability against the log of the compound concentration.

Data Presentation

For a clear and comparative analysis of the cytotoxic activity of this compound, all quantitative data should be summarized in a structured table.

Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (µM) |

| e.g., MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |

| e.g., A549 | Lung Carcinoma | 48 | Data to be determined |

| e.g., K-562 | Chronic Myelogenous Leukemia | 48 | Data to be determined |

| e.g., MDA-MB-231 | Breast Adenocarcinoma | 48 | Data to be determined |

IC50 values are to be presented as mean ± standard deviation from at least three independent experiments.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preliminary cytotoxicity screening of this compound.

References

Elusive Anti-Tumor Potential of Rubilactone: A Review of Available Data

Despite its identification as a constituent of the medicinal plant Rubia cordifolia, a comprehensive analysis of the existing scientific literature reveals a significant gap in the specific anti-tumor data available for the compound Rubilactone. While extracts of Rubia cordifolia and other isolated compounds have been the subject of numerous cancer-related studies, research focusing directly on the cytotoxic and mechanistic properties of this compound is notably absent. This lack of specific data prevents the construction of a detailed technical guide on its anti-tumor potential at this time.

Researchers and drug development professionals interested in the therapeutic promise of Rubia cordifolia have extensively investigated its crude extracts and other prominent chemical components, such as anthraquinones and cyclic hexapeptides. These studies have provided valuable insights into the plant's overall anti-cancer activity. However, the specific contribution of this compound to these effects remains unelucidated.

While the synthesis of this compound has been reported, the primary focus of such research has been on the chemical process itself, rather than the subsequent biological evaluation of the compound's anti-cancer properties.

Alternative Focus: Anti-Tumor Potential of Rubia cordifolia Extracts and its Major Bioactive Compounds

Given the scarcity of data on this compound, a more fruitful area of investigation for researchers would be the well-documented anti-tumor activities of Rubia cordifolia extracts and its other major bioactive constituents. These have demonstrated a range of anti-cancer effects, including:

-

Cytotoxicity against various cancer cell lines: Studies have reported the inhibitory effects of Rubia cordifolia extracts on cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and various leukemia cell lines.

-

Induction of Apoptosis: The extracts have been shown to trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: Inhibition of cancer cell proliferation through the halting of the cell cycle is another documented mechanism.

-

Modulation of Signaling Pathways: Key cancer-related signaling pathways, including the NF-κB and PI3K/AKT pathways, have been shown to be affected by compounds isolated from Rubia cordifolia.

For scientists and drug development professionals, a detailed exploration of the anti-tumor potential of Rubia cordifolia's extracts and its well-researched components like anthraquinones and cyclic hexapeptides would be a more viable endeavor based on the current body of scientific evidence. Further research is critically needed to isolate and characterize the specific bioactivities of this compound to determine if it holds any promise as a standalone anti-tumor agent.

Rubilactone: A Preliminary Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubilactone, a naphthoic acid ester derived from the roots of Rubia cordifolia, is a natural product with emerging biological interest. Preliminary studies have identified its potential antiviral properties, particularly against the Hepatitis B virus. This technical guide consolidates the current, albeit preliminary, understanding of this compound's mechanism of action. It provides a phytochemical context, summarizes the available quantitative data on its bioactivity, details relevant experimental protocols, and visualizes postulated signaling pathways and workflows. The existing research, while not extensive, suggests that this compound and its structural analogs from Rubia cordifolia warrant further investigation as potential therapeutic agents. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the pharmacological potential of this compound.

Introduction

Phytochemical Context: Rubia cordifolia

Rubia cordifolia is a rich source of various bioactive compounds, which are believed to contribute to its therapeutic properties.[1] The main classes of phytochemicals isolated from this plant include:

-

Anthraquinones: Such as purpurin and alizarin, which are known for their anti-inflammatory and anticancer properties.[2]

-

Cyclic Hexapeptides: A series of compounds (RA-I to RA-XXIV) that have demonstrated significant cytotoxicity against various cancer cell lines.[1]

-

Naphthoquinones and Naphthoic Acid Esters: This class includes this compound, as well as structurally related compounds like mollugin and furomollugin.[3][4] These compounds have been associated with antiviral and anti-inflammatory activities.[5][3]

The presence of this diverse array of bioactive molecules underscores the pharmacological potential of Rubia cordifolia and provides a rich context for understanding the potential activities of its individual components like this compound.

Reported Biological Activities and Quantitative Data

The most specific biological activity reported for this compound is its contribution to the antiviral effects of Rubia cordifolia extracts against the Hepatitis B virus. While quantitative data for pure this compound is not yet available in the reviewed literature, studies on its co-isolated, structurally similar compounds provide valuable preliminary insights.

Antiviral Activity against Hepatitis B Virus (HBV)

A key study isolated this compound alongside furomollugin and mollugin from the roots of Rubia cordifolia and evaluated their effect on Hepatitis B surface antigen (HBsAg) secretion in human hepatoma Hep3B cells.[3] The results indicated that these naphthohydroquinones can suppress HBsAg secretion, a crucial aspect of the HBV life cycle.

| Compound | Target | Assay System | IC50 (µg/mL) | Reference |

| Furomollugin | HBsAg Secretion | Hep3B cells | 2.0 | [3] |

| Mollugin | HBsAg Secretion | Hep3B cells | 2.0 | [3] |

| This compound | HBsAg Secretion | Hep3B cells | Not specified | [3] |

Comparative Biological Activities of Rubia cordifolia Constituents

To provide a broader context for this compound's potential, the following table summarizes the quantitative data for other compounds and extracts from Rubia cordifolia in different therapeutic areas.

| Compound/Extract | Biological Activity | Cell Line(s) | IC50 | Reference |

| R. cordifolia Aqueous Extract | Anticancer | MDA-MB-231 (Breast) | 44 µg/mL | [6][7] |

| 1-hydroxytectoquinone | Anticancer | A375 (Melanoma) | 3.2 µM | [1] |

| RA-XVIII (Cyclic Hexapeptide) | Anticancer | P-388 (Leukemia) | 0.012 µg/mL | [1] |

| RA-XXIII (Cyclic Hexapeptide) | Anticancer | P-388 (Leukemia) | 0.16 µg/mL | [1] |

| RA-XXIV (Cyclic Hexapeptide) | Anticancer | P-388 (Leukemia) | 0.48 µg/mL | [1] |

| Ethanolic Root Extract | Anticancer | HepG2, MCF-7, BxPC-3 | Not specified | [8] |

Postulated Mechanisms of Action and Signaling Pathways

Direct mechanistic studies on this compound are limited. However, based on its reported antiviral activity and the known mechanisms of other Rubia cordifolia components, we can postulate potential pathways of action.

Antiviral Mechanism (Hepatitis B)

The suppression of HBsAg secretion is a key finding.[3] This could occur through several mechanisms, including the inhibition of viral gene expression, interference with protein synthesis, or disruption of the cellular secretory pathway.

Potential Anti-inflammatory and Anticancer Pathways (Inferred)

Other compounds from Rubia cordifolia have been shown to modulate key signaling pathways in cancer and inflammation. While this compound has not been directly implicated, these pathways represent logical targets for future investigation.

Wnt Signaling Pathway:

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preliminary study of this compound's mechanism of action.

Protocol: In Vitro Anti-Hepatitis B Virus (HBsAg Secretion) Assay

This protocol is based on the methods implied in the study that identified the anti-HBV activity of this compound and its analogs.[3]

Objective: To determine the effect of this compound on the secretion of Hepatitis B surface antigen (HBsAg) from a human hepatoma cell line.

Materials:

-

Hep3B cell line (HBV-producing human hepatoma cells)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

HBsAg ELISA kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed Hep3B cells in 96-well plates at a density of 2 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).

-

Incubation: Incubate the treated cells for 72 hours.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

HBsAg Quantification: Quantify the amount of HBsAg in the collected supernatants using a commercial HBsAg ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of HBsAg secretion for each concentration of this compound compared to the vehicle control. Determine the 50% inhibitory concentration (IC50) by plotting the percentage inhibition against the log of the compound concentration.

-

Cytotoxicity Assay: In a parallel plate, perform an MTT or similar cell viability assay to ensure that the observed reduction in HBsAg is not due to cytotoxicity.

General Protocol: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxicity of this compound on a given cell line.

Materials:

-

Target cell line (e.g., Hep3B, HeLa, MCF-7)

-

Appropriate cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Incubation: Seed cells in a 96-well plate and incubate for 24 hours as described in the previous protocol.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for the desired period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Conclusion and Future Directions

The preliminary data available for this compound indicates that it is a bioactive compound with potential antiviral properties against the Hepatitis B virus. However, the current understanding of its mechanism of action is limited and largely inferred from the activities of its structural analogs.

Future research should focus on:

-

Determining the specific IC50 of pure this compound for its anti-HBV activity to ascertain its individual potency.

-

Elucidating the precise molecular mechanism by which it suppresses HBsAg secretion. This could involve studies on viral transcription, translation, and protein trafficking pathways.

-

Investigating the potential anticancer and anti-inflammatory activities of this compound, particularly its effects on signaling pathways like Wnt, Myc, Notch, and NF-κB, which are known to be modulated by other compounds from Rubia cordifolia.

-

In vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of this compound.

References

- 1. Frontiers | A comprehensive review of Rubia cordifolia L.: Traditional uses, phytochemistry, pharmacological activities, and clinical applications [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of hepatitis B surface antigen secretion on human hepatoma cells. Components from Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. journalofsports.com [journalofsports.com]

- 6. journaljabb.com [journaljabb.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. jptcp.com [jptcp.com]

Phytochemical Analysis of Rubia cordifolia for Rubilactone: An In-depth Technical Guide